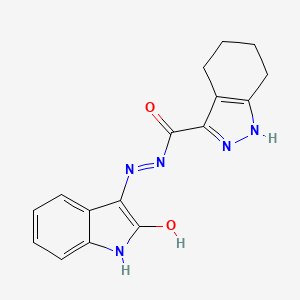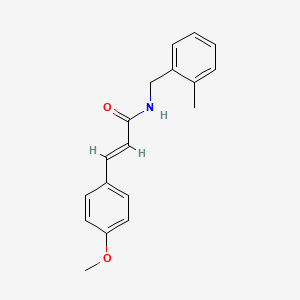![molecular formula C18H13ClFN3O2 B5663308 N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5663308.png)
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves multiple steps from commercially available materials, highlighting innovative methods to achieve complex molecules. For instance, the synthesis of SSR180575, which shares structural similarities, was achieved in four steps, emphasizing the importance of a focused structure-activity relationship development around the pyridazinyl ring (Cheung et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks to our compound of interest has been extensively studied through crystallography. These studies reveal intricate details about molecular conformation, hydrogen bonding, and intermolecular interactions, providing insights into how structural features may influence chemical behavior and properties. For example, crystal structures of related acetamides demonstrate the role of N—H⋯O and C—H⋯O hydrogen bonds along with C—Cl⋯π(arene) interactions in stabilizing the molecular configuration (Narayana et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds are influenced by their molecular structure, with the presence of functional groups like acetamide playing a significant role in their chemical reactions. For example, the synthesis and reactivity of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been explored for their anti-inflammatory activity, demonstrating the potential bioactivity of such molecules (Sunder et al., 2013).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-13-3-7-15(8-4-13)21-17(24)11-23-18(25)10-9-16(22-23)12-1-5-14(20)6-2-12/h1-10H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLGIBZADDDLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)
![4-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5663239.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5663257.png)

![1-[2-(2-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B5663269.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazole](/img/structure/B5663278.png)
![1-[3-(diethylamino)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5663284.png)
![3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5663290.png)
![3-[(3R*,4S*)-1-[(2-methoxyphenyl)acetyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5663302.png)

![3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5663314.png)